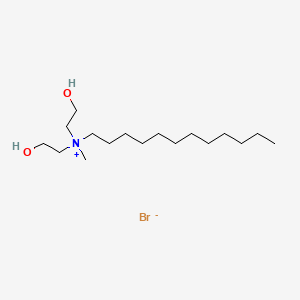
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Overview
Description
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Mechanism of Action
Target of Action
The primary target of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is hematite ores . Hematite ores are a primary source of iron, and this compound has been introduced in the reverse flotation of these ores .
Mode of Action
This compound interacts with its targets primarily through hydrogen bonding and electrostatic interaction . The compound exhibits high surface activity, which enhances its interaction with the hematite ores .
Biochemical Pathways
The interaction of this compound with hematite ores affects the flotation separation process . This process is a part of the broader pathway of mineral processing, where the compound’s interaction with hematite ores leads to their separation from other minerals .
Result of Action
The action of this compound results in the efficient separation of hematite ores in a wide pH value range . This separation process is crucial for the extraction of iron from the ores .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound exhibits effective hematite ore separation within a wide pH value range, indicating its stability and efficacy under varying environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with ethylene oxide to form N,N-bis(2-hydroxyethyl)dodecylamine. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions usually involve:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Solvent-free conditions or the use of polar solvents like ethanol.
Industrial Production Methods
Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Silver nitrate can be used to replace the bromide ion with nitrate.
Major Products
Oxidation: Produces N-oxides which have enhanced antimicrobial properties.
Substitution: Results in various quaternary ammonium salts with different anions.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties against a variety of pathogens.
Industry: Utilized in formulations of detergents, disinfectants, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine oxide
- N,N-Dimethyldodecylamine oxide
- Dodecylbis(2-hydroxyethyl)methylammonium bromide
Uniqueness
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is unique due to its specific combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant and antimicrobial agent. Its ability to form stable micelles at low concentrations distinguishes it from other similar compounds .
Properties
IUPAC Name |
dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGJWBFWUITOJD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510557 | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57122-49-3 | |
| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57122-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


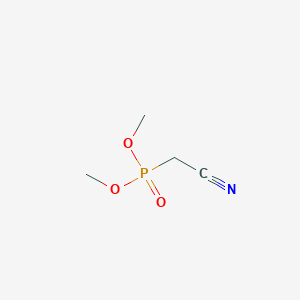



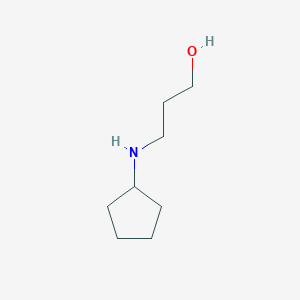
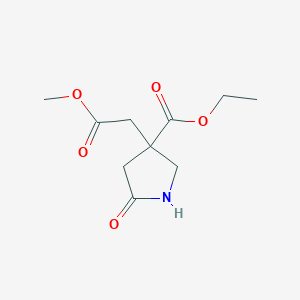
![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)


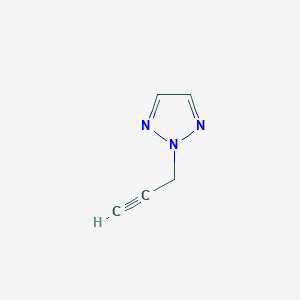
![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)

